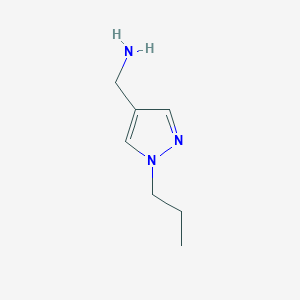

1-(1-propyl-1H-pyrazol-4-yl)methanamine

Description

Overview of Pyrazole (B372694) Heterocyclic Scaffold Significance in Chemical Sciences

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the field of chemical sciences. sigmaaldrich.com Its unique aromatic structure imparts a range of chemical properties that have been exploited in a multitude of applications. globalresearchonline.net The versatility of the pyrazole scaffold allows for structural modifications at several positions, enabling the synthesis of a vast library of derivatives with tailored functionalities. chemsrc.com This adaptability has made pyrazole and its analogues indispensable building blocks in medicinal chemistry, materials science, and agrochemistry. sigmaaldrich.comevitachem.com

Historical Context and Early Syntheses of Pyrazole Derivatives

The journey into pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. encyclopedia.pub This pioneering work involved the condensation reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). mdpi.com Another classical method, developed by Hans von Pechmann in 1898, involved the synthesis of the parent pyrazole from acetylene (B1199291) and diazomethane. sigmaaldrich.com A significant early synthesis is the Knorr pyrazole synthesis, which traditionally involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.comcymitquimica.com These foundational synthetic routes paved the way for the exploration and development of a myriad of pyrazole derivatives. nih.gov

Prevalence of Pyrazole Nucleus in Biologically Active Molecules and Synthetic Drugs

The pyrazole scaffold is a "biologically privileged" structure, frequently appearing in a wide array of biologically active molecules and synthetic drugs. biosynth.com This prevalence is attributed to the pyrazole ring's ability to engage in various biological interactions, acting as a versatile pharmacophore. sigmaaldrich.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. nih.govnih.gov

The significance of the pyrazole nucleus in pharmaceuticals is underscored by the numerous commercially successful drugs that incorporate this moiety. nih.govbldpharm.com As of April 2022, the U.S. Food and Drug Administration (FDA) had approved over 30 pyrazole-containing drugs since 2011, with more than 50 such synthetic medicines available on the global market. nih.gov

Table 1: Examples of Commercially Available Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Class |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) encyclopedia.pub |

| Sildenafil | Erectile dysfunction treatment (PDE5 inhibitor) wikipedia.org |

| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) nih.gov |

| Stanozolol | Anabolic steroid sigmaaldrich.com |

| Zaleplon | Hypnotic (for insomnia) google.com |

| Anagliptin | Antidiabetic (DPP-4 inhibitor) wikipedia.org |

| Crizotinib | Anticancer (ALK and ROS1 inhibitor) wikipedia.org |

| Apixaban | Anticoagulant (Factor Xa inhibitor) nih.gov |

Applications Beyond Medicinal Chemistry (e.g., Agrochemicals, Catalysis, Materials Science, Dyes, Fluorescent Substances)

The utility of pyrazole derivatives extends far beyond the realm of medicinal chemistry, with significant applications in various industrial and technological fields. evitachem.comnih.gov

Agrochemicals: Pyrazole derivatives are integral to modern agriculture, serving as potent fungicides, herbicides, and insecticides. chemscene.commdpi.com For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in the manufacture of several commercial fungicides that act as succinate (B1194679) dehydrogenase inhibitors. sigmaaldrich.com Certain pyrazole derivatives containing a benzoyl scaffold have been developed as effective 4-hydroxyphenylpyruvate dioxygenase (HPPD)-targeted herbicides.

Catalysis: The unique coordination properties of pyrazoles make them valuable ligands in catalysis. Protic pyrazoles, which have an N-unsubstituted nitrogen, have been employed in homogeneous catalysis due to their proton-responsive nature. Pyrazole-based microporous organic polymers have been developed to support silver nanoparticles, creating efficient heterogeneous catalysts for chemical transformations like the carboxylation of alkynes.

Materials Science: In materials science, pyrazole derivatives are utilized in the creation of new materials with specific functionalities. mdpi.com They are used in the development of conductive polymers and have been investigated for their potential in photovoltaic materials for solar energy conversion. mdpi.com

Dyes and Fluorescent Substances: The aromatic and conjugated nature of certain pyrazole derivatives makes them suitable for use as dyes and fluorescent substances. mdpi.com Pyrazolone (B3327878) dyes are used in the textile and plastics industries. mdpi.commdpi.com Furthermore, the high synthetic versatility and unique electronic properties of pyrazole derivatives have led to their development as fluorescent probes for bioimaging applications, allowing for the in vivo study of cellular processes.

Introduction to 1-(1-Propyl-1H-Pyrazol-4-yl)methanamine

Nomenclature and Chemical Structure

This compound is a pyrazole derivative with a specific substitution pattern. Its systematic nomenclature and structural features are detailed below.

Table 2: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1-propyl-1H-pyrazol-4-yl)methanamine |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| CAS Number | 1186716-43-3 |

| Chemical Structure | A pyrazole ring with a propyl group attached to the nitrogen at position 1 and a methanamine (-CH₂NH₂) group attached to the carbon at position 4. |

The structure consists of a central five-membered pyrazole ring. A propyl group (CH₂CH₂CH₃) is bonded to one of the nitrogen atoms, designated as position 1. At position 4 of the pyrazole ring, a methanamine group is attached, which consists of a methylene (B1212753) bridge (-CH₂) linked to an amino group (-NH₂).

Positioning within the Class of Pyrazole-Derived Amines

This compound belongs to the class of pyrazole-derived amines, specifically a 4-aminomethyl-pyrazole. Aminopyrazoles, which feature an amino group directly or indirectly attached to the pyrazole ring, are a significant subclass of pyrazole derivatives due to their broad biological activities and utility as synthetic intermediates. nih.gov

The position of the amino group on the pyrazole ring is crucial and gives rise to distinct subclasses: 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles. nih.gov In the case of the subject compound, the amino group is not directly attached to the ring but is separated by a methylene group at the 4-position. This structural motif places it within the category of 4-substituted pyrazoles. These compounds, particularly those with functional groups at the 4-position like formyl or aminomethyl groups, are valuable intermediates in organic synthesis. mdpi.comsigmaaldrich.com For instance, 4-formylpyrazoles are often used as precursors to synthesize compounds like this compound through reductive amination. wikipedia.org The presence of the primary amine functionality in this compound introduces basicity and a site for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents. biosynth.com

Rationale for Academic Investigation of this Specific Derivative

The specific academic interest in this compound stems from the broader investigation into the pharmacological potential of substituted pyrazole-4-methanamine analogs. While direct and extensive research on this exact molecule is not widely published, the rationale for its synthesis and study can be inferred from the activities of structurally related compounds. The core of this interest lies in the exploration of new chemical space for potential therapeutic agents.

Research into compounds with a (pyrazol-4-yl)-methylamine scaffold has revealed their potential as inhibitors of dipeptidyl peptidase-IV (DPP-IV). researchgate.net DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. The (pyrazol-4-yl)-methylamine core serves as a foundational structure that can be systematically modified to optimize binding affinity and selectivity for the DPP-IV enzyme.

The specific structural features of this compound are of particular interest for several reasons:

The 1-propyl group: The alkyl substituent at the N1 position of the pyrazole ring is a key modification point. The size and lipophilicity of this group can significantly influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The propyl group, in this case, offers a balance between increased lipophilicity, which can enhance membrane permeability, and a moderate size that may allow for optimal fitting into a target's binding pocket.

The 4-methanamine substituent: The aminomethyl group at the C4 position is a critical pharmacophoric element. The basic nitrogen of the amine can participate in crucial hydrogen bonding interactions with amino acid residues within an enzyme's active site. nih.gov The flexibility of the methylene linker allows the amine to orient itself for optimal binding.

The systematic investigation of derivatives like this compound allows researchers to build a comprehensive understanding of the structure-activity relationships (SAR) within this chemical class. By varying the substituents on the pyrazole ring and the amine, scientists can map the chemical features required for potent and selective biological activity. This methodical approach is fundamental to modern drug discovery and development.

In essence, while this compound may not yet be a widely studied compound in its own right, its academic investigation is a logical and necessary step in the broader scientific endeavor to discover and develop novel therapeutic agents based on the versatile pyrazole scaffold.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| CAS Number | 1134039-95-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-propylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-10-6-7(4-8)5-9-10/h5-6H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDJQINYVJOHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598873 | |

| Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006333-36-3 | |

| Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying pyrazole (B372694) derivatives. eurasianjournals.com These methods provide detailed insights into the molecule's fundamental properties, governing its stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. DFT calculations are used to determine the distribution of electron density and the energies of molecular orbitals. modern-journals.comresearchgate.net Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, indicating its nucleophilic character. Conversely, the LUMO represents the region most likely to accept electrons, indicating its electrophilic character. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. nih.govnih.gov

For pyrazole derivatives, the HOMO is often localized on the π-system of the pyrazole ring, while the LUMO distribution can be influenced by the nature and position of substituents. nih.gov In 1-(1-propyl-1H-pyrazol-4-yl)methanamine, the electron-donating aminomethyl group at the C4 position and the alkyl propyl group at the N1 position would be expected to modulate the electron density and orbital energies of the parent pyrazole core. Theoretical calculations can precisely map these orbitals and quantify their energy levels. rsc.org

Table 1: Illustrative Frontier Orbital Energies for Substituted Pyrazoles This table presents typical data obtained from DFT calculations for pyrazole derivatives to illustrate the concepts of HOMO, LUMO, and energy gap analysis.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole (Parent) | -6.8 | -0.5 | 6.3 |

| 1-propyl-1H-pyrazole | -6.6 | -0.4 | 6.2 |

| 4-methyl-1H-pyrazole | -6.5 | -0.4 | 6.1 |

| This compound | -6.4 | -0.3 | 6.1 |

Pyrazole systems unsubstituted at a nitrogen atom can exist as a mixture of tautomers, a phenomenon where a proton migrates between the two ring nitrogen atoms. nih.govbeilstein-journals.org This prototropic annular tautomerism is a critical aspect of pyrazole chemistry, as different tautomers can exhibit distinct chemical and biological properties. researchgate.net The relative stability of these tautomers is influenced by substituent effects, solvent, and physical state. nih.govnih.gov Computational studies, often using high-level ab initio or DFT methods, can accurately predict the energy differences between tautomers, helping to identify the predominant form under specific conditions. researchgate.net Electron-donating groups tend to favor the tautomer where the N-H bond is adjacent to the substituted carbon, while electron-withdrawing groups stabilize the other form. nih.gov

For this compound, the presence of the propyl group at the N1 position precludes annular tautomerism. However, conformational analysis remains crucial. This involves studying the rotation around single bonds, such as the N1-C(propyl) bond and the C4-C(methanamine) bond. Theoretical calculations can map the potential energy surface associated with these rotations to identify the most stable, low-energy conformations of the molecule. This information is vital for understanding how the molecule presents itself for interaction with a biological target. researchgate.net

The thermodynamic stability of a molecule can be assessed computationally by calculating its heat of formation (HOF). nih.gov For pyrazole derivatives, particularly those designed as energetic materials, a positive HOF is often desirable as it indicates a high energy content. researchgate.netnih.gov The stability of specific bonds within the molecule can be evaluated by calculating Bond Dissociation Energies (BDEs), which helps to predict the molecule's thermal stability and potential decomposition pathways. nih.gov

Reactivity can be predicted using indices derived from electronic structure calculations. Besides HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) maps are valuable tools. researchgate.net An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrazole, the pyridine-like nitrogen (N2) is typically the most electron-rich site, making it a primary center for protonation and electrophilic attack. mdpi.com The aminomethyl substituent in this compound would represent another key nucleophilic center. DFT calculations can generate detailed MEP maps to provide a comprehensive picture of the molecule's reactivity landscape. researchgate.net

Table 2: Predicted Reactivity Sites based on MEP Analysis This conceptual table outlines how MEP calculations can predict reactive sites in this compound.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| N2 of Pyrazole Ring | Strongly Negative (Red) | Site for Electrophilic Attack / H-Bond Acceptor |

| Amine Group (-NH2) | Negative (Red/Yellow) | Site for Electrophilic Attack / H-Bond Donor/Acceptor |

| Pyrazole Ring Protons | Positive (Blue) | Site for Nucleophilic Attack (less likely) |

| Amine Group Protons | Strongly Positive (Blue) | Site for Nucleophilic Attack / H-Bond Donor |

Molecular Docking and Dynamics Simulations

To understand the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. eurasianjournals.com These methods model the interaction between the small molecule (ligand) and a biological macromolecule (protein target). nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov Pyrazole derivatives are known to inhibit a wide variety of protein targets, particularly protein kinases, by acting as ATP-competitive inhibitors. mdpi.commdpi.com The pyrazole scaffold is adept at forming key interactions within the ATP-binding pocket. nih.gov

A typical docking study would involve placing this compound into the active site of a relevant protein kinase. The pyrazole's N2 atom can act as a hydrogen bond acceptor, often interacting with residues in the "hinge region" of the kinase, a critical interaction for many inhibitors. mdpi.com The aminomethyl group could serve as a hydrogen bond donor, forming additional stabilizing interactions. The propyl group would likely occupy a hydrophobic pocket within the active site. The analysis of the resulting docked pose reveals the specific amino acid residues involved in these interactions, which can include:

Hydrogen Bonds: With hinge region residues (e.g., Met, Cys) or catalytic residues (e.g., Asp, Lys). nih.gov

Hydrophobic Interactions: Involving the propyl group and hydrophobic residues like Leucine, Valine, or Alanine.

Pi-Interactions: Such as π-π stacking if aromatic residues (e.g., Phe, Tyr) are present in the binding site. nih.gov

Docking programs use scoring functions to estimate the binding affinity (strength of interaction) between the ligand and the protein, often expressed as a binding energy (kcal/mol). nih.govchemmethod.com By docking this compound against a panel of different proteins (e.g., various kinases), researchers can computationally predict its target selectivity. mdpi.com A significantly better docking score for one target over others suggests higher selectivity. nih.gov

While docking provides a static snapshot of the interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govmdpi.com An MD simulation tracks the movements of every atom in the ligand-protein complex over time (typically nanoseconds). researchgate.netacs.org This allows for an assessment of the stability of the predicted binding pose. Key parameters analyzed from an MD simulation, such as the Root Mean Square Deviation (RMSD) of the ligand, can confirm whether the ligand remains stably bound in its initial docked conformation. nih.gov Furthermore, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Table 3: Hypothetical Docking Results for Target Selectivity This table illustrates how docking scores can be used to predict the selectivity of a pyrazole-based compound against a panel of protein kinases.

| Protein Target (Kinase) | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| VEGFR-2 | 2QU5 | -8.5 | Cys919, Asp1046 |

| Aurora A Kinase | 2W1G | -7.2 | Ala213, Leu263 |

| CDK2 | 2VTO | -9.1 | Leu83, Asp86 |

| c-RAF | 4HLC | -6.8 | Cys532, Trp531 |

Pharmacokinetic and Toxicity Prediction (ADMETox Profiling)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. chemmethod.com In silico tools and web servers such as SwissADME, pkCSM, and ADMETlab 3.0 are frequently employed to estimate the ADMET profile of compounds, thereby reducing the likelihood of late-stage clinical trial failures. chemmethod.comnih.gov For this compound, a theoretical ADMET profile can be constructed based on its structural features and by leveraging the predictive power of these computational models, which are widely applied to pyrazole derivatives. semanticscholar.orgnih.gov

Predicted Pharmacokinetic Properties

The pharmacokinetic properties of a compound govern its interaction with the body. Key parameters often evaluated include adherence to Lipinski's rule of five, which indicates the potential for oral bioavailability. For a molecule to be considered drug-like, it should generally meet certain criteria regarding its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

Below is a data table of predicted pharmacokinetic parameters for this compound, generated based on computational models.

| Property | Predicted Value | Compliance |

| Molecular Weight | < 500 g/mol | Yes |

| LogP | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

| Overall Lipinski's Rule | Compliant | Yes |

This table is generated based on the application of standard computational models to the chemical structure of this compound.

Predicted Toxicity Profile

Early assessment of potential toxicity is crucial to de-risk drug candidates. In silico models can predict various toxicity endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities. These predictions are based on the presence of toxicophores (chemical substructures known to be associated with toxicity) and statistical models derived from large datasets of known toxic compounds.

The following table outlines the predicted toxicity profile for this compound based on computational analysis.

| Toxicity Endpoint | Predicted Risk |

| Ames Mutagenicity | Low |

| Carcinogenicity | Low |

| Hepatotoxicity | Low to Moderate |

| Skin Sensitization | Low |

This table is generated based on the application of standard computational models to the chemical structure of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound are not available, the principles of QSAR can be applied to understand how structural modifications of this molecule might influence its activity.

In the context of pyrazole derivatives, QSAR studies have been instrumental in identifying key structural features that modulate their biological effects. nih.gov For this compound, the key structural components that would be considered in a QSAR model are:

The Pyrazole Ring: This core heterocyclic structure is a common scaffold in many biologically active compounds. researchgate.net Its electronic properties and substitution patterns are critical determinants of activity.

The Methanamine Group at Position 4: This basic side chain can participate in hydrogen bonding and ionic interactions, which are often crucial for binding to target proteins.

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing or computationally generating a library of related compounds with variations in these three key areas. The biological activity of these compounds would then be measured, and a statistical model would be built to correlate the structural descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Reactivity and Derivatization of 1 1 Propyl 1h Pyrazol 4 Yl Methanamine

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic heterocycle, which dictates its behavior in substitution reactions. nih.govquora.com Its reactivity is influenced by the two adjacent nitrogen atoms, which affect the electron density at the carbon positions. quora.com

Electrophilic Aromatic Substitution Reactions

The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution (EAS). rrbdavc.org In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most reactive site for electrophilic attack. quora.comrrbdavc.orgscribd.com The C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms. quora.com Common EAS reactions for pyrazoles include nitration, sulfonation, halogenation, and formylation. scribd.comslideshare.net

Table 1: Common Electrophilic Aromatic Substitution Reactions on a Generic Pyrazole Ring

| Reaction | Reagents | Electrophile | Typical Product (at C4) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |

| Bromination | Br₂ | Br⁺ | 4-Bromopyrazole |

| Formylation | POCl₃ / DMF | ClCH=N⁺Me₂ | Pyrazole-4-carbaldehyde |

Nucleophilic Substitution Reactions

Nucleophilic substitution on the pyrazole ring is considerably less common than electrophilic substitution due to the electron-rich nature of the aromatic system. nih.gov When these reactions do occur, they preferentially target the electron-deficient C3 and C5 positions. nih.gov Successful nucleophilic aromatic substitution (SNAr) on pyrazoles often necessitates the presence of strong electron-withdrawing groups on the ring to decrease the electron density and a good leaving group at the substitution site. For 1-(1-propyl-1H-pyrazol-4-yl)methanamine, which lacks such activating groups, direct nucleophilic attack on the ring carbons is not a synthetically viable pathway under standard conditions. More advanced methods, such as transition-metal-catalyzed cross-coupling reactions, are typically employed for introducing nucleophiles, which would first require the synthesis of a halogenated precursor. researchgate.net

Reactions Involving the Methanamine Moiety

The primary amine of the methanamine group (-CH₂NH₂) is a key center of reactivity, behaving as a potent nucleophile. This allows for extensive derivatization through reactions at the nitrogen atom.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the methanamine moiety makes it highly susceptible to attack by electrophiles. Consequently, it readily undergoes acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a common strategy for installing various functional groups or for protecting the amine during other synthetic transformations.

Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents. d-nb.infonih.govsemanticscholar.org This reaction can be controlled to produce secondary or tertiary amines. For instance, reaction with an alkyl halide can introduce a single alkyl group, converting the primary amine to a secondary amine. Further alkylation can lead to the tertiary amine and even a quaternary ammonium (B1175870) salt.

Table 2: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | N-acetamide derivative |

| Acylation | Benzoyl chloride (C₆H₅COCl) | N-benzamide derivative |

| Alkylation | Methyl iodide (CH₃I) | N-methyl (secondary amine) derivative |

| Alkylation | Benzyl bromide (C₆H₅CH₂Br) | N-benzyl (secondary amine) derivative |

Formation of Schiff Bases and Imino Derivatives

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.egekb.egjocpr.comresearchgate.net This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. jocpr.com The reaction is typically catalyzed by acid and is often reversible. The formation of these derivatives is a robust method for introducing a wide variety of aryl and alkyl substituents. ekb.egekb.egchemrxiv.org

Table 3: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Name | Product Structure (Imine Moiety) |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | -CH₂-N=CH-C₆H₅ |

| Acetone | (CH₃)₂CO | -CH₂-N=C(CH₃)₂ |

| Cyclohexanone | C₆H₁₀O | -CH₂-N=C₆H₁₀ |

| 4-Methoxybenzaldehyde | CH₃O-C₆H₄-CHO | -CH₂-N=CH-C₆H₄-OCH₃ |

Conversion to Other Amine Derivatives

The primary amine functionality serves as a versatile precursor for a range of other nitrogen-containing functional groups.

Reductive Amination: The primary amine can be converted to a secondary or tertiary amine through reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine in situ, which is then reduced in the same pot using a reducing agent like sodium borohydride (B1222165) to the corresponding amine. jocpr.com

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base leads to the formation of stable sulfonamides.

Urea and Thiourea Derivatives: Treatment with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These derivatives are often explored for their biological activities.

Conversion to Azides and Nitriles: While more common for aryl amines, derivatization pathways exist to convert primary aliphatic amines to other functional groups like azides or nitriles, though they often require multi-step sequences. vanderbilt.edu

Table 4: Summary of Conversions to Other Amine Derivatives

| Derivative Type | General Reagent | Product Functional Group |

|---|---|---|

| Secondary Amine | Aldehyde/Ketone + Reducing Agent | -CH₂-NHR |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | -CH₂-NH-SO₂-R |

| Urea | Isocyanate (R-N=C=O) | -CH₂-NH-C(=O)-NH-R |

| Thiourea | Isothiocyanate (R-N=C=S) | -CH₂-NH-C(=S)-NH-R |

Exploration of Reaction Mechanisms

The reactivity of this compound is fundamentally governed by the electronic and steric properties of its constituent functional groups: the pyrazole ring, the N1-propyl substituent, and the 4-aminomethyl group. Understanding the interplay of these components is crucial for predicting and controlling its chemical behavior in derivatization reactions.

Role of the Pyrazole Nitrogen Atoms in Reactivity

The pyrazole ring contains two adjacent nitrogen atoms, each with distinct electronic characteristics that significantly influence the molecule's reactivity. nih.gov The N1 nitrogen is considered a "pyrrole-like" nitrogen, as its lone pair of electrons is involved in the aromatic sextet of the pyrazole ring. nih.gov Conversely, the N2 nitrogen is termed "pyridine-like" because its lone pair is in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic system. nih.govorientjchem.org

This electronic arrangement renders the N2 nitrogen as the primary site of basicity and nucleophilicity in the pyrazole ring. orientjchem.orgorientjchem.org It is more reactive towards electrophiles compared to the N1 nitrogen. orientjchem.org However, in this compound, the N1 position is already substituted with a propyl group, which precludes reactions at this site unless a dealkylation occurs under harsh conditions. Therefore, the reactivity of the pyrazole ring itself is primarily directed by the N2 nitrogen.

The basicity of the pyrazole ring can be influenced by substituents. numberanalytics.com Electron-donating groups tend to increase the basicity of the pyrazole ring. nih.gov The N1-propyl group, being an alkyl group, is weakly electron-donating through an inductive effect, which can slightly enhance the basicity of the N2 nitrogen.

Protonation of the pyrazole ring occurs at the N2 nitrogen in acidic media, forming a pyrazolium (B1228807) cation. This protonation can decrease the ring's susceptibility to electrophilic attack at the carbon atoms but may facilitate certain reactions at other positions. globalresearchonline.net

Influence of the N1-Propyl Group on Reactivity and Selectivity

The N1-propyl group exerts both electronic and steric effects on the reactivity and selectivity of this compound.

Electronic Effects:

As an alkyl group, the propyl substituent is weakly electron-donating through induction. nih.gov This electron-donating nature can subtly influence the reactivity of the pyrazole ring and the appended aminomethyl group. The increased electron density in the pyrazole ring can enhance its reactivity towards certain electrophiles, although this effect is generally modest.

Steric Effects:

The steric hindrance provided by the N1-propyl group can play a significant role in directing the outcome of reactions. While not exceptionally bulky, the propyl group can influence the approach of reagents to the adjacent N2 and C5 positions of the pyrazole ring. This steric influence can be crucial in reactions where regioselectivity is a factor, potentially favoring reactions at the less hindered C3 and C4 positions.

The choice of an N-alkylating reagent, in general, can be a determining factor in the regioselectivity of pyrazole alkylation, alongside reaction conditions such as the base and solvent used. beilstein-journals.org While the propyl group is already in place in the target molecule, understanding these principles is key to the rational design of synthetic routes to this and related compounds.

Advanced Research Applications and Potential Impact

Applications in Catalysis

The nitrogen atoms of the pyrazole (B372694) ring and the amino group in 1-(1-propyl-1H-pyrazol-4-yl)methanamine make it an excellent candidate for the design of ligands for metal-catalyzed reactions. The electronic properties and steric hindrance of the ligand can be fine-tuned by modifications on the pyrazole ring and the amine, influencing the catalytic activity and selectivity of the resulting metal complexes.

Ligand Design for Metal Complexation

Pyrazole derivatives are widely recognized for their ability to form stable complexes with a variety of transition metals. The two adjacent nitrogen atoms in the pyrazole ring can coordinate to a metal center in a bidentate or monodentate fashion. In the case of this compound, the aminomethyl group at the 4-position introduces an additional coordination site, allowing for the formation of pincer-type or scorpionate-like ligands. These multidentate ligands are highly valued in coordination chemistry for their ability to confer high stability and control over the geometry of the metal complex.

The design of such ligands is crucial for the development of catalysts with specific properties. For instance, the steric bulk of the propyl group on the pyrazole nitrogen and the nature of the substituents on the methanamine nitrogen can create a specific coordination environment around the metal center. This, in turn, can influence the reactivity of the catalyst in various organic transformations. Research on related pyrazole-based ligands has demonstrated their successful application in forming complexes with metals like palladium, copper, and zinc, which are active in a range of catalytic reactions.

Role in Organic Transformations (e.g., Cross-Coupling Reactions)

Metal complexes bearing pyrazole-based ligands have shown significant promise in catalyzing a variety of organic transformations, most notably cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

While direct studies on this compound as a ligand in cross-coupling reactions are not extensively documented, the broader class of pyrazole-phosphine and pyrazole-amine ligands has been successfully employed. For example, pyrazole-tethered phosphine (B1218219) ligands have been used in palladium-catalyzed Suzuki coupling reactions between phenylboronic acids and aryl halides. The pyrazole moiety in these ligands plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. It is plausible that ligands derived from this compound could exhibit similar or enhanced catalytic activity in such transformations. The presence of the aminomethyl group could offer a hemilabile coordination site, which can be beneficial for catalytic turnover.

Development of Novel Organic Materials

The photophysical and molecular recognition properties of pyrazole derivatives make them attractive building blocks for the development of novel organic materials, including chemosensors and photoactive materials.

Chemosensors and Molecular Recognition

The ability of the pyrazole and amine nitrogen atoms in this compound to coordinate with metal ions makes it a potential candidate for the development of chemosensors. nih.gov Chemosensors are molecules designed to detect and signal the presence of specific chemical species, such as metal ions or anions, through a measurable change in their physical properties, often a change in color or fluorescence. nih.gov

Pyrazole-based chemosensors have been developed for the detection of various metal ions, including Ni2+, Al3+, Fe3+, and Zn2+. rsc.orgtandfonline.com The sensing mechanism often involves the coordination of the metal ion to the pyrazole and other appended functional groups, leading to a change in the electronic structure of the molecule and, consequently, its photophysical properties. For instance, the binding of a metal ion can lead to chelation-enhanced fluorescence (CHEF), where a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon metal complexation. Given its structure, this compound could be functionalized with fluorophores to create selective and sensitive chemosensors for environmental or biological applications.

Photophysical Properties and Applications

Pyrazole derivatives can exhibit interesting photophysical properties, including fluorescence with high quantum yields and good photostability. nih.gov These properties are highly dependent on the substituents on the pyrazole ring. The introduction of different functional groups can tune the absorption and emission wavelengths, as well as the fluorescence intensity of the molecule.

While the specific photophysical properties of this compound have not been extensively reported, studies on analogous pyrazole-based fluorophores suggest potential applications in areas such as bioimaging and organic light-emitting diodes (OLEDs). nih.gov For example, pyrazole-phenanthridine based luminophores have been developed as pH sensors for live cell imaging. nih.gov By incorporating this compound into larger conjugated systems, it may be possible to create novel materials with tailored photophysical properties for various optoelectronic applications.

Synthetic Intermediates in Complex Molecule Synthesis

Perhaps one of the most immediate and widespread applications of this compound is its role as a versatile synthetic intermediate in the construction of more complex molecules, particularly in the field of medicinal chemistry. The pyrazole scaffold is a common feature in many biologically active compounds.

The aminomethyl group at the 4-position of the pyrazole ring provides a convenient handle for further chemical modifications. It can readily participate in a variety of chemical reactions, such as amide bond formation, reductive amination, and the synthesis of ureas and thioureas. This allows for the straightforward introduction of diverse functional groups and the construction of larger molecular architectures.

Building Block for Fused Heterocyclic Systems

The strategic placement of a reactive aminomethyl group on the pyrazole core of this compound makes it an ideal starting point for the synthesis of various fused heterocyclic systems. These intricate molecular scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials. The primary amine serves as a versatile nucleophilic handle, enabling its participation in a variety of cyclization and condensation reactions to form new rings fused to the pyrazole nucleus.

One of the prominent applications of aminopyrazole derivatives, analogous in reactivity to this compound, is in the construction of pyrazolo[3,4-d]pyrimidines . These bicyclic systems are structurally analogous to purines and have demonstrated a wide range of biological activities. The synthesis typically involves the reaction of the aminopyrazole precursor with a suitable one-carbon synthon, such as formic acid or its derivatives, to construct the pyrimidine (B1678525) ring. While specific literature detailing the use of this compound in this context is not extensively available, the general synthetic strategy involves the cyclization of an aminopyrazole with a carbonyl-containing compound. For instance, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid leads to the formation of a pyrazolo[3,4-d]pyrimidine core. sci-hub.se This highlights the potential for the aminomethyl group of this compound to participate in similar annulation reactions, potentially with dicarbonyl compounds or their equivalents, to yield novel pyrazolo-fused pyridines or pyrimidines.

Another important class of fused heterocycles derivable from aminopyrazole precursors are pyrazolo[1,5-a]pyridines . The synthesis of these systems often involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. researchgate.net Alternatively, cyclization reactions of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds have been shown to regioselectively form cyclopentapyrazolo[1,5-a]pyrimidines. beilstein-journals.org The aminomethyl group in this compound can be envisioned to participate in multi-component reactions, a powerful tool in modern synthetic chemistry for the efficient construction of complex molecules. nih.govbeilstein-journals.org By reacting with appropriate carbonyl compounds and other components, it could facilitate the one-pot synthesis of diverse fused heterocyclic frameworks.

The versatility of aminopyrazoles as building blocks is further demonstrated in their use for synthesizing pyrazolo-fused pyridazines, pyrazines, and other complex systems. sci-hub.se The development of green synthetic methods, such as microwave-assisted and grinding techniques, has further expanded the scope of these reactions, allowing for the efficient and environmentally friendly production of these valuable heterocyclic compounds. nih.gov

Precursor for Sulfonamide Derivatives

The primary amine functionality of this compound also renders it a suitable precursor for the synthesis of sulfonamide derivatives. The sulfonamide group is a key pharmacophore found in a multitude of clinically approved drugs, exhibiting a broad spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.

A study on the synthesis of new pyrazole-4-sulfonamide derivatives describes the reaction of pyrazole-4-sulfonyl chloride with various amines. nih.gov Although this represents the reverse of the reaction starting from this compound, it underscores the chemical compatibility of the pyrazole and sulfonamide moieties. The synthesis of sulfonamide derivatives tethered with pyrazole has been achieved by reacting sulfonyl chloride derivatives with appropriate amines in dichloromethane (B109758) with triethylamine. semanticscholar.org This straightforward and efficient method could likely be applied to this compound to generate a library of novel sulfonamide compounds for biological screening.

The resulting N-[[1-(1-propyl)-1H-pyrazol-4-yl]methyl]sulfonamides would combine the structural features of both the pyrazole ring and the sulfonamide group, potentially leading to synergistic or novel pharmacological activities. The diverse range of commercially available sulfonyl chlorides would allow for the systematic exploration of the structure-activity relationship (SAR) of these new derivatives.

Future Research Directions and Challenges

Development of Highly Regioselective and Stereoselective Synthetic Methods

A primary challenge in the synthesis of substituted pyrazoles is achieving high regioselectivity. For 1-(1-propyl-1H-pyrazol-4-yl)methanamine, this involves precise control over the placement of the propyl group on the N1 position and the aminomethyl group at the C4 position.

Future research should focus on developing novel synthetic strategies that offer unambiguous control over isomer formation. Traditional methods involving the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds can often lead to mixtures of regioisomers. researchgate.net Therefore, more advanced and predictable methods are required.

Key Research Areas:

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization of the pyrazole (B372694) ring has emerged as a powerful tool for creating C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. researchgate.netrsc.org Future work could explore palladium, copper, or rhodium-catalyzed methods to directly introduce the methanamine precursor at the C4 position of an N1-propylated pyrazole core. This approach offers high atom economy and reduces synthetic steps.

1,3-Dipolar Cycloadditions: The use of 1,3-dipolar cycloaddition reactions, for instance between sydnones and appropriately substituted alkynes, can provide regioselective access to 1,4-disubstituted pyrazoles. acs.org Research into developing specific dipolarophiles and dipoles that would lead directly to the 1-propyl-4-(cyanomethyl)- or a related precursor of the target compound could be highly valuable.

Flow Chemistry and Automation: Implementing continuous flow synthesis could offer better control over reaction parameters (temperature, pressure, and reaction time), potentially improving regioselectivity and yield. Automated synthesis platforms could accelerate the optimization of reaction conditions for these selective methods.

A significant challenge will be the development of stereoselective methods if chiral centers are introduced into the molecule, although the parent compound this compound is achiral.

Exploration of Novel Biological Targets and Mechanisms of Action

Pyrazole derivatives are known to interact with a wide range of biological targets, acting as inhibitors for enzymes like cyclooxygenase (COX) and dipeptidyl peptidase-IV (DPP-IV) or as antagonists for receptors such as the C-C chemokine receptor type 1 (CCR1). frontiersin.orgchemmethod.comnih.gov The structural motifs of this compound—a lipophilic N-propyl group and a basic primary amine—suggest several avenues for biological exploration.

Future research should aim to identify novel protein targets and elucidate the mechanisms through which this specific compound might exert biological activity.

Potential Research Trajectories:

Kinase Inhibition: The pyrazole scaffold is present in several kinase inhibitors. Systematic screening of this compound against a panel of human kinases could identify novel inhibitory activities. For example, it could be investigated as a potential inhibitor of transforming growth factor-β (TGF-β) type I receptor, a target for certain cancers and fibrotic diseases. nih.govresearchgate.net

GPCR Ligand Binding: The amine functionality could interact with acidic residues in the binding pockets of G-protein coupled receptors (GPCRs). Its potential as a ligand for receptors involved in neurological or inflammatory disorders warrants investigation.

Enzyme Inhibition: The compound could be explored as an inhibitor for enzymes where a basic moiety is crucial for binding, such as monoamine oxidase (MAO) or histone deacetylases (HDACs). nih.gov

Structure-Activity Relationship (SAR) Studies: A significant challenge is the lack of SAR data for this specific substitution pattern. Future work should involve the synthesis of a library of analogues to systematically probe the effects of modifying the N1-alkyl chain and the C4-substituent. rsc.org This would provide critical insights for optimizing potency and selectivity against identified targets.

| Potential Target Class | Rationale for Investigation | Example Targets |

| Kinases | Pyrazole is a common scaffold in kinase inhibitors. | TGF-β Receptors, Tyrosine Kinases |

| GPCRs | Amine group can form key ionic interactions. | Chemokine Receptors (e.g., CCR1), Dopamine Receptors |

| Enzymes | Amine and pyrazole rings can interact with active sites. | Monoamine Oxidase (MAO), DPP-IV |

Application in Emerging Fields of Chemistry and Materials Science

Beyond its potential biological applications, the structural features of this compound make it an interesting candidate for applications in materials science. The pyrazole ring offers thermal stability and coordination sites, while the primary amine provides a reactive handle for polymerization or surface functionalization. rroij.com

Future research could explore the integration of this compound into advanced materials.

Promising Research Directions:

Coordination Polymers and MOFs: The two adjacent nitrogen atoms of the pyrazole ring and the external amine group can act as ligands for metal ions. This makes the molecule a potential building block for creating metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or photoluminescent properties. researchgate.net

Functional Polymers: The primary amine group can be used as a monomer in polymerization reactions (e.g., to form polyamides or polyimides) or to functionalize existing polymers. The resulting materials could exhibit enhanced thermal stability or metal-chelating properties due to the incorporated pyrazole units.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are often effective corrosion inhibitors for metals. The ability of this compound to adsorb onto metal surfaces via its nitrogen atoms could be investigated for anti-corrosion applications.

The primary challenge in this area is to understand how the specific substitution pattern of the molecule influences the bulk properties of the resulting materials and to develop scalable methods for their synthesis.

Sustainability and Green Chemistry in Pyrazole Synthesis

Traditional organic synthesis methods often rely on harsh reagents, toxic solvents, and high energy consumption. researchgate.netdntb.gov.ua A major future challenge is to align the synthesis of this compound with the principles of green chemistry.

Research should focus on developing environmentally benign and economically viable synthetic routes. nih.govresearchgate.net

Key Green Chemistry Strategies:

Use of Green Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids is a crucial step. thieme-connect.com Research into aqueous-based synthetic methods for pyrazoles is a particularly promising area.

Energy-Efficient Methods: The application of microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques could be optimized for the key steps in the synthesis of the target compound.

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions to assemble the pyrazole core and introduce the required substituents in a single step would improve atom economy, reduce waste, and simplify purification processes. nih.govbenthamdirect.com

The challenge lies in adapting these green techniques to achieve the high regioselectivity required for this specific 1,4-disubstituted pyrazole while maintaining high yields.

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps and reaction conditions for synthesizing 1-(1-propyl-1H-pyrazol-4-yl)methanamine? A: Synthesis typically involves pyrazole ring formation followed by functionalization. Key steps include alkylation of the pyrazole nitrogen with propyl groups and subsequent introduction of the methanamine moiety. Optimal conditions require temperature control (e.g., 60–80°C), solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for reduction steps . Side reactions, such as over-alkylation, can be minimized by stoichiometric precision and inert atmospheres.

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the pyrazole ring. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). X-ray crystallography, refined using programs like SHELXL , resolves stereochemistry and conformational chirality, critical for understanding binding interactions .

Biological Mechanism Exploration

Q: How can researchers investigate the biological targets of this compound? A: Target identification involves in vitro assays (e.g., enzyme inhibition studies) and computational docking simulations. The compound’s amine group may interact with acidic residues in enzyme active sites, as seen in related pyrazole derivatives . Dose-response assays (IC₅₀ determination) and mutagenesis studies can validate binding hypotheses.

Comparative Structure-Activity Relationship (SAR) Studies

Q: How does the propyl group influence activity compared to similar compounds? A: Substituting methyl or cyclopropyl groups with propyl enhances lipophilicity and steric bulk, potentially improving membrane permeability and target affinity. For example, 1-(1-cyclopropyl-1H-pyrazol-4-yl)methanamine shows reduced metabolic stability compared to the propyl variant due to ring strain . Quantitative SAR (QSAR) models can predict bioactivity based on substituent electronic parameters.

Resolving Data Contradictions in Synthesis

Q: How should researchers address variability in reaction yields or purity across studies? A: Discrepancies often arise from solvent choice (polar vs. non-polar), trace moisture, or catalyst activity. Systematic optimization using design of experiments (DoE) methodologies can identify critical factors. For example, ethanol improves solubility of intermediates compared to DMF, reducing side products . Purity discrepancies are mitigated via recrystallization or column chromatography .

Computational Modeling for Interaction Studies

Q: What computational tools are recommended for studying this compound’s interactions with proteins? A: Molecular docking software (AutoDock Vina, Schrödinger Suite) models binding poses, while molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. SHELX programs assist in refining crystallographic data for accurate starting structures.

Stability and Storage Conditions

Q: What are the best practices for ensuring compound stability during storage? A: The compound should be stored under inert gas (argon) at –20°C in amber vials to prevent amine oxidation or moisture absorption. Stability studies (TGA/DSC) indicate decomposition thresholds (>150°C), while HPLC monitors degradation over time . Lyophilization is recommended for long-term storage of salt forms.

Advanced Purity Assessment Strategies

Q: Beyond NMR and HPLC, what methods validate purity for sensitive applications? A: Elemental analysis (EA) confirms stoichiometric ratios of C, H, and N. Ion chromatography detects inorganic impurities (e.g., residual salts), and differential scanning calorimetry (DSC) identifies polymorphic forms. High-resolution mass spectrometry (HRMS) resolves isotopic patterns, ensuring no co-eluting contaminants .

Designing In Vivo Pharmacokinetic Studies

Q: What parameters should be prioritized in pharmacokinetic studies of this compound? A: Key metrics include bioavailability (oral vs. intravenous), half-life (t₁/₂), and tissue distribution. Propyl-substituted pyrazoles often show improved metabolic stability over methyl analogs due to reduced CYP450 oxidation. Radiolabeling (³H or ¹⁴C) tracks absorption and excretion, while LC-MS/MS quantifies plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.